tert-butyl N-{2-cyclopropyl-2-[(2-fluoropyridin-4-yl)formamido]propyl}carbamate
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Overview
Description
tert-butyl N-{2-cyclopropyl-2-[(2-fluoropyridin-4-yl)formamido]propyl}carbamate: is a synthetic organic compound with the molecular formula C17H24FN3O3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-cyclopropyl-2-[(2-fluoropyridin-4-yl)formamido]propyl}carbamate typically involves multiple stepsThe final step involves the formation of the carbamate linkage using tert-butyl isocyanate under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the fluoropyridinyl moiety, potentially converting it to a fluoropyridine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Cyclopropanone derivatives.
Reduction: Fluoropyridine derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of complex molecules for pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features .
Industry: In the industrial sector, it can be used in the synthesis of advanced materials and as a precursor for the production of specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-{2-cyclopropyl-2-[(2-fluoropyridin-4-yl)formamido]propyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridinyl moiety can engage in hydrogen bonding and π-π interactions, while the cyclopropyl group can provide steric hindrance, influencing the binding affinity and specificity .
Comparison with Similar Compounds
- tert-butyl N-{2-cyclopropyl-2-[(2-chloropyridin-4-yl)formamido]propyl}carbamate
- tert-butyl N-{2-cyclopropyl-2-[(2-bromopyridin-4-yl)formamido]propyl}carbamate
Uniqueness: The presence of the fluoropyridinyl group in tert-butyl N-{2-cyclopropyl-2-[(2-fluoropyridin-4-yl)formamido]propyl}carbamate imparts unique electronic properties, such as increased electronegativity and potential for hydrogen bonding, which can enhance its reactivity and binding interactions compared to its chloro and bromo analogs .
Properties
IUPAC Name |
tert-butyl N-[2-cyclopropyl-2-[(2-fluoropyridine-4-carbonyl)amino]propyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O3/c1-16(2,3)24-15(23)20-10-17(4,12-5-6-12)21-14(22)11-7-8-19-13(18)9-11/h7-9,12H,5-6,10H2,1-4H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDLDWWPCKMVOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C1CC1)NC(=O)C2=CC(=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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